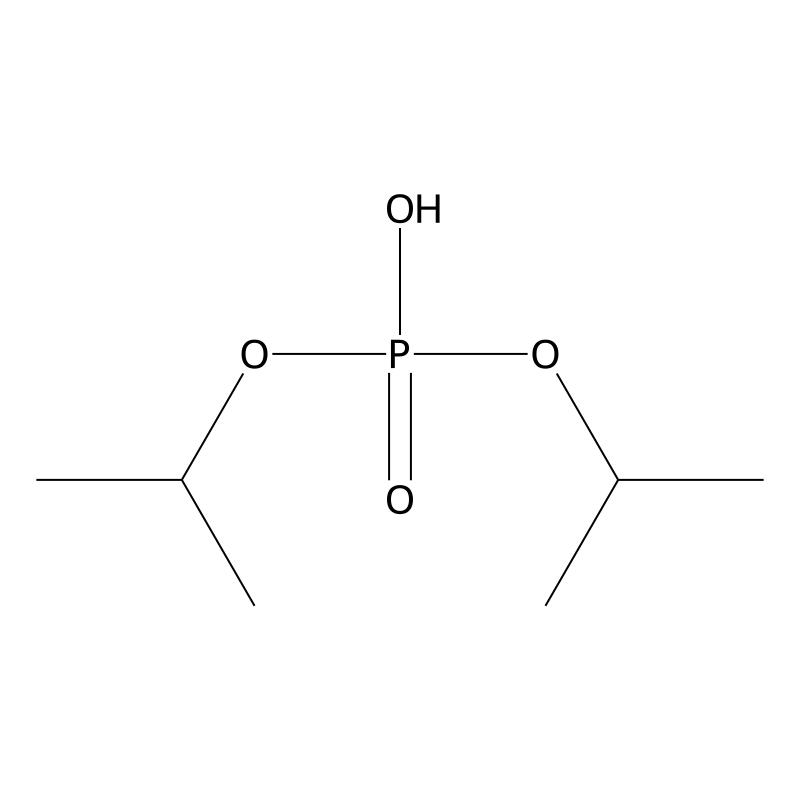Diisopropylphosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Diisopropyl phosphate is an organic compound with the molecular formula and a molar mass of approximately 166.16 g/mol. It appears as a colorless, clear liquid and is soluble in water, with a boiling point ranging from 71 to 79 °C depending on the pressure conditions . This compound is known for its applications as an intermediate in the production of various chemicals, particularly in the pesticide and pharmaceutical industries. The compound is classified as harmful, with potential irritant effects on the eyes, skin, and respiratory system .
As mentioned earlier, diisopropylphosphate acts as an acetylcholinesterase inhibitor. Acetylcholine is a vital neurotransmitter responsible for muscle movement and other nerve impulses. When AChE is inhibited, acetylcholine accumulates at the neuromuscular junction, leading to continuous muscle stimulation, tremors, and eventually paralysis [].
Researching Cholinesterase Activity:
DIPP can be used as a substrate for cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine. By measuring the rate at which DIPP is hydrolyzed by cholinesterases, researchers can assess the activity of these enzymes in various biological samples. This information can be valuable in understanding the function of the nervous system and diagnosing certain neurological disorders [1].
Source
Studying Organophosphate (OP) Nerve Agent Mechanisms:
DIPP shares some structural similarities with certain organophosphate (OP) nerve agents. Researchers can utilize DIPP as a model compound to study the mechanisms by which these agents inhibit cholinesterase activity, leading to their toxic effects. Insights gained from studying DIPP can aid in developing antidotes and preventative measures against OP nerve agent poisoning [2].
Source
Investigating Metal Ion Interactions:
DIPP can form complexes with various metal ions due to its ability to act as a chelating agent. Researchers can use DIPP to study the interaction between metal ions and organic molecules, which holds significance in areas like environmental chemistry and bioinorganic chemistry [3].
Source
- Esterification: This is the primary reaction for synthesizing diisopropyl phosphate, typically involving the reaction of phosphorus trichloride with isopropanol in the presence of a catalyst. The reaction produces diisopropyl phosphate along with hydrochloric acid as a byproduct .
- Dealkylation: In the presence of hydrogen chloride, diisopropyl phosphate can undergo dealkylation, leading to the formation of other phosphite derivatives. This reaction has been studied to understand the kinetics involved .
- Hydrolysis: Diisopropyl phosphate can hydrolyze in aqueous environments, forming diisopropyl hydrogen phosphate and subsequently phosphoric acid under certain conditions.
The synthesis of diisopropyl phosphate typically involves:
- Esterification Reaction:
- Neutralization and Distillation:
- Alternative Methods:
Research on diisopropyl phosphate interactions focuses on its reactivity with other chemicals, particularly its dealkylation reactions with amines and hydrochlorides. These studies help understand its behavior in different chemical environments and its potential transformations during synthesis processes . Additionally, its interactions with biological systems are significant for assessing toxicity and environmental impact.
Several compounds share structural similarities with diisopropyl phosphate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl Phosphate | Used primarily as a solvent and reagent | |
| Dimethyl Phosphate | Commonly used in biochemical research | |
| Diisobutyl Phosphate | Known for higher lipophilicity | |
| Triphenyl Phosphate | Used as a plasticizer and flame retardant |
Uniqueness of Diisopropyl Phosphate
Diisopropyl phosphate stands out due to its specific applications in agricultural chemistry and its relatively low toxicity compared to some other phosphates. Its unique structure allows it to function effectively as an intermediate in synthesizing various agrochemicals while maintaining a balance between efficacy and safety.








